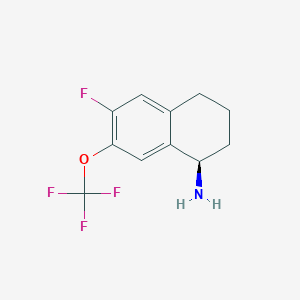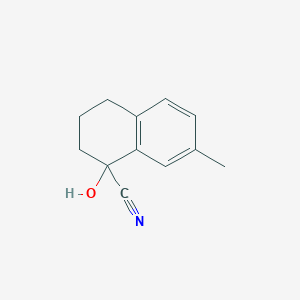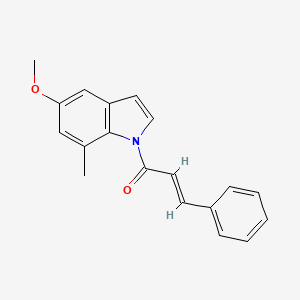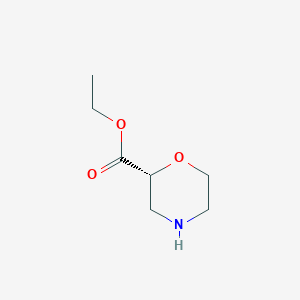
Ethyl (R)-morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-morpholine-2-carboxylate is an organic compound that belongs to the class of esters It is derived from morpholine, a heterocyclic amine, and ethyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-2-carboxylate can be synthesized through the esterification of ®-morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-morpholine-2-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: ®-morpholine-2-carboxylic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ®-morpholine-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release ®-morpholine-2-carboxylic acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug development or enzyme studies.
Comparison with Similar Compounds
Ethyl ®-morpholine-2-carboxylate can be compared with other similar compounds such as:
Methyl ®-morpholine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (S)-morpholine-2-carboxylate: The enantiomer of ethyl ®-morpholine-2-carboxylate.
Ethyl ®-pyrrolidine-2-carboxylate: Similar ester but derived from pyrrolidine instead of morpholine.
The uniqueness of ethyl ®-morpholine-2-carboxylate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl (2R)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
PTWKMUDNOPBYJO-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CNCCO1 |
Canonical SMILES |
CCOC(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


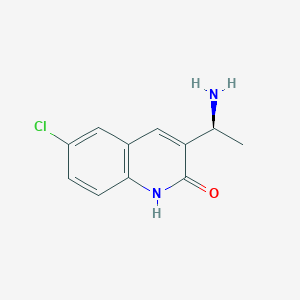
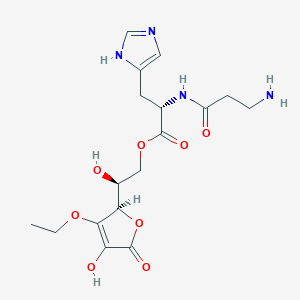
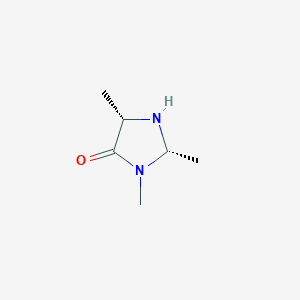
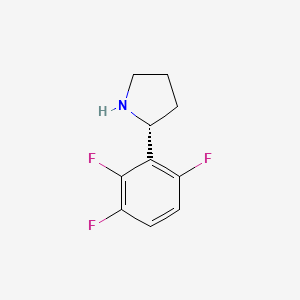
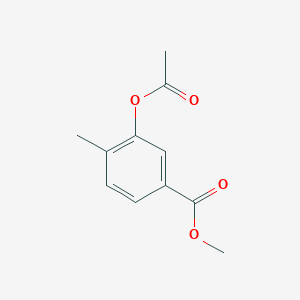
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
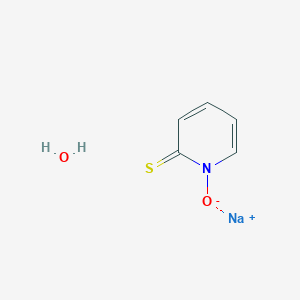
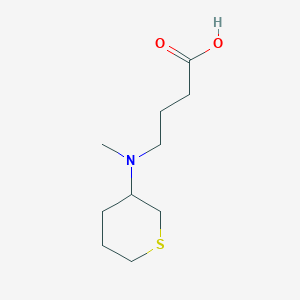
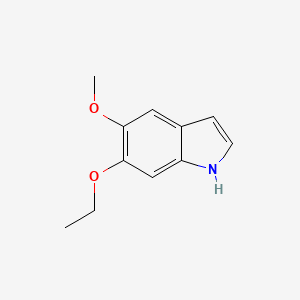
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
